2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the piperidine ring in its structure contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps. One common method includes the reaction of piperidine with 2,2,2-trifluoroethylamine to form the intermediate, which is then reacted with phenoxyacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce different piperidine derivatives .
Scientific Research Applications
2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide core structure but differ in their substituents, leading to variations in their properties and applications.
Trifluoroethyl piperidine derivatives: Compounds with similar trifluoroethyl and piperidine groups but different functional groups attached to the piperidine ring.
Uniqueness
2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is unique due to the combination of the phenoxy group, trifluoromethyl group, and piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21F3N2O2 |
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Molecular Weight |
330.34 g/mol |
IUPAC Name |
2-phenoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C16H21F3N2O2/c17-16(18,19)12-21-8-6-13(7-9-21)10-20-15(22)11-23-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,20,22) |
InChI Key |
YCBMRHCAOKLWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC(F)(F)F |
Origin of Product |
United States |
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